molecular formula C16H17NO2 B6162633 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine CAS No. 2322689-55-2

8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine

Cat. No.: B6162633
CAS No.: 2322689-55-2
M. Wt: 255.3
InChI Key:
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Description

8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzyloxy group at the 8th position and an amine group at the 3rd position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction of appropriate precursors such as phenols and aldehydes under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable base such as sodium hydride or potassium carbonate.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones, hydroxy derivatives.

    Reduction: Alcohols, amines.

    Substitution: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the benzopyran ring, benzyloxy group, and amine group makes it a versatile compound for various scientific research and industrial applications.

Properties

CAS No.

2322689-55-2

Molecular Formula

C16H17NO2

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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